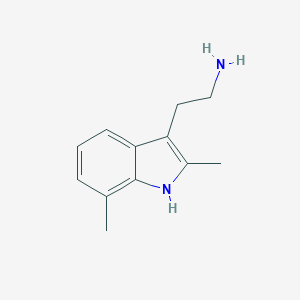

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

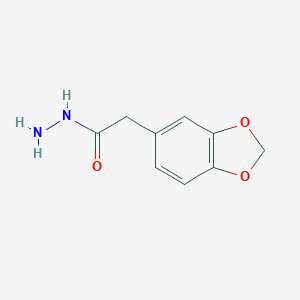

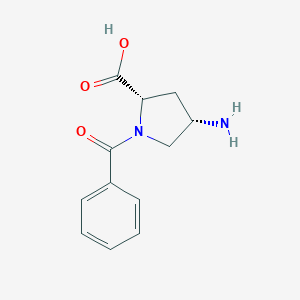

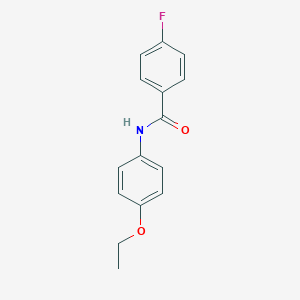

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H16N2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature .

Molecular Structure Analysis

The molecular structure of 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is represented by the linear formula C12H16N2 . The InChI key for this compound is CMDMWYFWSISWBT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

- Efflux Pump Inhibition : Derivatives of 1-(1H-indol-3-yl)ethanamine, a compound closely related to 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine, have been synthesized and shown to inhibit the Staphylococcus aureus NorA efflux pump. This action enhances the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).

- Synthesis of Antimicrobial Derivatives : Various derivatives of 2-(1H-indol-3-yl)ethanamine have been synthesized and evaluated for their antibacterial and antifungal properties, demonstrating potential as novel antimicrobial agents (Kumbhare et al., 2013).

DNA Binding and Cleavage

- Copper(II) Complexes : Copper(II) complexes incorporating derivatives of 2-(1H-indol-3-yl)ethanamine have been studied for their DNA binding and cleavage activities. These complexes show potential in nucleolytic cleavage of DNA through an oxidative free-radical mechanism (Mustafa et al., 2015).

Catalytic and Synthetic Applications

- Hydroamination Reactions : Hydroamination of ethynyl-tetrahydroindoles, structurally similar to 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine, has been explored under mild conditions. This study provides insight into the synthesis of substituted amino derivatives of indole, a core structure in many bioactive compounds (Sobenina et al., 2010).

Antimicrobial Activities of Novel Compounds

- Synthesis of Novel Thioureas : Indole-derived thiourea compounds, including 2-(1H-indol-3-yl)ethylthiourea derivatives, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. These compounds have shown a wide spectrum of activity, indicating their potential as antimicrobial agents (Sanna et al., 2018).

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine could involve further exploration of its biological activities and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCZUYPMFAPJQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347276 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine | |

CAS RN |

17725-95-0 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)